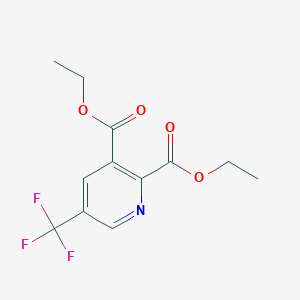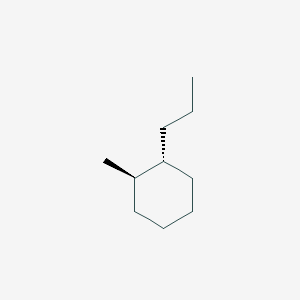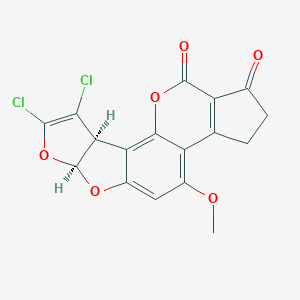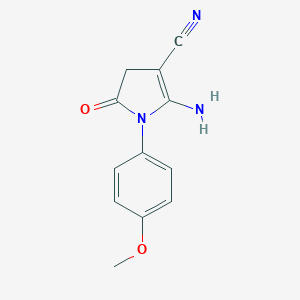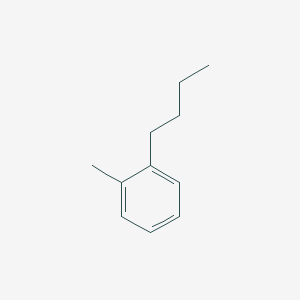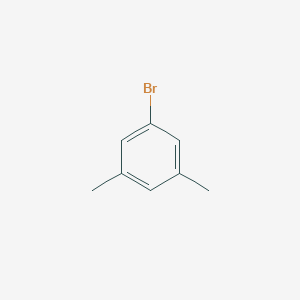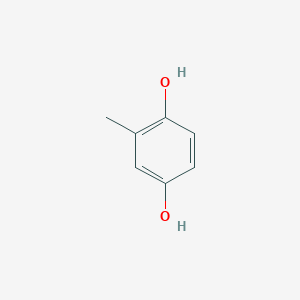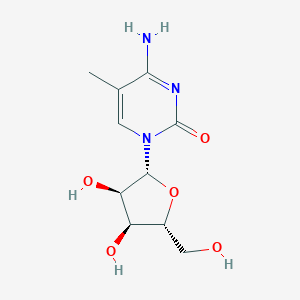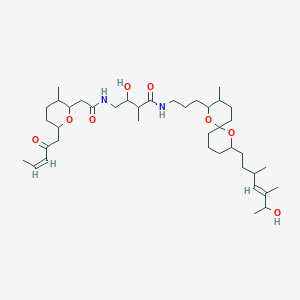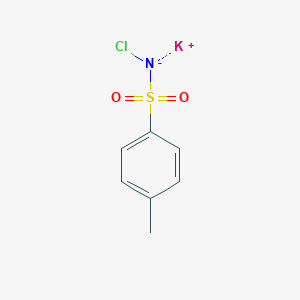
Potassium N-chloro-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium N-chloro-p-toluenesulfonamide, also known as Chloramine-T, is a potent antimicrobial and disinfectant agent that is widely used in various scientific research applications. It is a white crystalline powder that is highly soluble in water, and its chemical formula is C7H7ClNNaO2S.
Wirkmechanismus
Potassium N-chloro-p-toluenesulfonamide acts by releasing hypochlorous acid, which is a potent oxidizing agent that damages the cell membrane and disrupts the cellular metabolism of microorganisms. This results in the inhibition of bacterial growth and the destruction of bacterial cells.
Biochemische Und Physiologische Effekte
Potassium N-chloro-p-toluenesulfonamide has been shown to have a broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to be effective against antibiotic-resistant strains of bacteria. However, it can also have cytotoxic effects on mammalian cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Potassium N-chloro-p-toluenesulfonamide in laboratory experiments include its broad-spectrum antimicrobial activity, its ability to sterilize equipment and surfaces, and its low cost. However, its limitations include its potential cytotoxic effects on mammalian cells and its instability in the presence of organic matter.
Zukünftige Richtungen
There are several future directions for the use of Potassium N-chloro-p-toluenesulfonamide in scientific research. One potential application is in the development of new disinfectant formulations that are more effective and less cytotoxic than current formulations. Another potential application is in the development of new antimicrobial agents that are based on the mechanism of action of Potassium N-chloro-p-toluenesulfonamide. Additionally, further research is needed to better understand the cytotoxic effects of Potassium N-chloro-p-toluenesulfonamide on mammalian cells and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of Potassium N-chloro-p-toluenesulfonamide involves the reaction between p-toluenesulfonamide and sodium hypochlorite in the presence of potassium hydroxide. The reaction results in the formation of Potassium N-chloro-p-toluenesulfonamide, which is then purified and isolated through crystallization.
Wissenschaftliche Forschungsanwendungen
Potassium N-chloro-p-toluenesulfonamide is widely used in scientific research as an antimicrobial agent and disinfectant. It is commonly used to sterilize laboratory equipment, such as glassware, pipettes, and culture media. It is also used to disinfect surfaces and instruments in healthcare facilities, such as hospitals and clinics.
Eigenschaften
CAS-Nummer |
125069-32-1 |
|---|---|
Produktname |
Potassium N-chloro-p-toluenesulfonamide |
Molekularformel |
C7H7ClKNO2S |
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
potassium;chloro-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C7H7ClNO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
PNUIBIYBMXXKLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



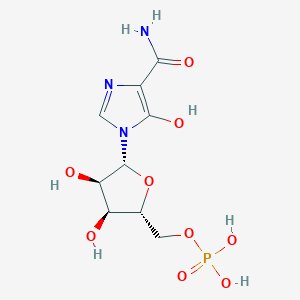

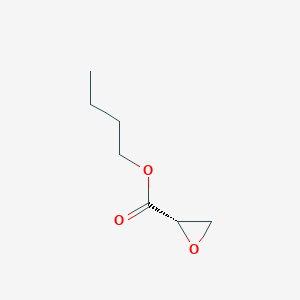
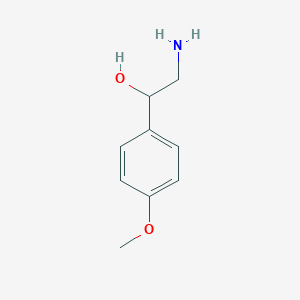
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
